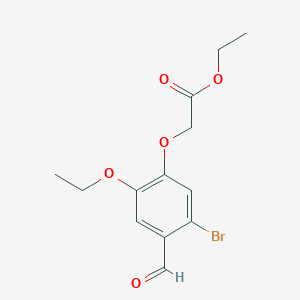

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

Description

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate (CAS: 486994-20-1) is an organic compound with the molecular formula C₁₃H₁₅BrO₅ and an average molecular mass of 331.162 g/mol . Its structure features a phenoxy backbone substituted with a bromine atom at position 5, an ethoxy group at position 2, and a formyl group at position 2. The ethyl acetate ester moiety at the phenoxy oxygen enhances its solubility in organic solvents and influences its reactivity. This compound is cataloged under ChemSpider ID 716398 and MDL number MFCD02256868, with applications in medicinal chemistry and materials science as a synthetic intermediate .

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHWGCMPPPIAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Functionalized Phenols

This method involves coupling a pre-functionalized phenol derivative with ethyl bromoacetate.

Synthesis of 5-Bromo-2-Ethoxy-4-Formylphenol

The phenol intermediate is synthesized via:

-

Ethoxylation : Reaction of 5-bromo-4-hydroxybenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃).

-

Bromination : Electrophilic aromatic substitution using bromine and a catalyst (e.g., FeBr₃).

-

Formylation : Introduction of the formyl group via the Vilsmeier-Haack reaction.

Reaction Conditions :

Esterification with Ethyl Bromoacetate

The phenol intermediate reacts with ethyl bromoacetate under basic conditions:

Optimized Parameters :

-

Base : K₂CO₃ or NaH

-

Solvent : Acetone or DMF

-

Temperature : Reflux (60–80°C)

-

Time : 8–12 hours

Purification :

Stepwise Functionalization of Precursor Molecules

This approach builds the target compound through sequential modifications of a simpler aromatic scaffold.

Bromination of Ethyl (2-Ethoxy-4-Formylphenoxy)Acetate

Ethyl (2-ethoxy-4-formylphenoxy)acetate is brominated at the 5-position using:

-

Reagents : Bromine (Br₂) in acetic acid

-

Catalyst : Red phosphorus or FeBr₃

Yield : 60–70%

Challenges : Competing bromination at other positions requires careful stoichiometric control.

One-Pot Synthesis via Malonate Derivatives

A patent method for analogous compounds uses diethyl malonate and acyl chlorides:

-

Formation of Potassium Ethyl Malonate : Reaction with KOH in ethanol.

-

Coupling with 5-Bromo-2-ethoxy-4-formylbenzoyl Chloride : Catalyzed by MgCl₂ and an organic base (e.g., triethylamine).

-

Hydrolysis and Crystallization : Acidic workup followed by recrystallization.

Advantages :

Optimization Strategies

Catalyst Selection

Solvent Effects

Temperature Control

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Ethyl (5-bromo-2-ethoxy-4-carboxyphenoxy)acetate.

Reduction: Ethyl (5-bromo-2-ethoxy-4-hydroxyphenoxy)acetate.

Substitution: Ethyl (5-amino-2-ethoxy-4-formylphenoxy)acetate.

Scientific Research Applications

Organic Synthesis

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desirable properties.

Biological Research

The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structure enables it to interact with specific enzymes, potentially leading to therapeutic applications.

Medicinal Chemistry

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate shows promise in developing pharmaceutical compounds, particularly those targeting antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| Escherichia coli | 18 | Compared to amoxicillin |

| Enterococcus faecalis | 20 | Compared to amoxicillin |

These results suggest its potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated the compound's cytotoxic effects:

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT-116 | 15 | Compared to Doxorubicin |

| HEP2 | 12 | Compared to Doxorubicin |

The compound's mechanism may involve apoptosis induction and cell cycle arrest, highlighting its potential in cancer therapy.

Anticancer Studies

A study evaluated the cytotoxicity of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate against various cancer cell lines, revealing superior inhibition compared to traditional chemotherapeutics. This suggests its potential as a novel anticancer agent.

Enzyme Inhibition

Research demonstrated that the compound could effectively inhibit specific enzymes linked to cancer progression, reinforcing its role in drug development.

Mechanism of Action

The mechanism of action of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxyacetates

Table 1: Key Structural and Functional Differences

Key Observations :

- Halogen Type and Position : Bromine at position 5 (target compound) versus position 4 ( compound) alters electronic effects on the aromatic ring, impacting reactivity in Suzuki-Miyaura couplings .

- Ester Group: Ethyl esters (target compound) generally exhibit higher solubility in non-polar solvents compared to methyl or tert-butyl esters, which may affect pharmacokinetics in drug development .

- Functional Group Synergy : The combination of formyl and ethoxy groups in the target compound enables sequential derivatization (e.g., condensation reactions), a feature less prominent in analogs lacking the formyl group .

Compounds with Alternative Electron-Withdrawing Groups

Table 2: Comparison with Dicyanovinyl and Nitro-Substituted Analogs

| Compound Name | Key Functional Groups | Unique Reactivity/Applications | Reference |

|---|---|---|---|

| Ethyl 2-[5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate | Dicyanovinyl group at position 4 | Enhanced electron deficiency; used in organic electronics | |

| Ethyl 2-(4-nitro-2-formyl-6-methoxyphenoxy)acetate | Nitro group at position 4 | Higher oxidative potential; explored in explosive precursors |

Key Observations :

- The dicyanovinyl group in ’s compound introduces strong electron-withdrawing effects, making it suitable for charge-transfer complexes in photovoltaic materials . In contrast, the nitro group in ’s analog increases oxidative reactivity but raises toxicity concerns .

Halogen Variants: Bromo vs. Chloro/Fluoro Analogs

Table 3: Impact of Halogen Substitution

Biological Activity

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate features a unique structure characterized by:

- Bromo substituent : Enhances reactivity and biological activity.

- Ethoxy group : Contributes to solubility and interaction with biological targets.

- Formyl group : Plays a critical role in binding interactions.

The molecular formula is , with a molecular weight of approximately 315.16 g/mol. Its physical properties include a density of about 1.6 g/cm³ and a boiling point of approximately 438.2 °C at standard atmospheric pressure .

Antimicrobial Activity

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate has shown significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or function, which is common among phenolic compounds.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| Escherichia coli | 18 | Compared to amoxicillin |

| Enterococcus faecalis | 20 | Compared to amoxicillin |

These results indicate that the compound has potential as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate has been evaluated through in vitro studies on various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound exhibited notable cytotoxic effects, with IC50 values indicating strong inhibitory activity compared to standard chemotherapeutic agents like Doxorubicin.

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT-116 | 15 | Compared to Doxorubicin |

| HEP2 | 12 | Compared to Doxorubicin |

The results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest .

The biological activity of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate can be attributed to its ability to interact with specific molecular targets. The bromine atom and formyl group are critical for binding to enzymes or receptors involved in cell proliferation and survival. This interaction potentially inhibits their activity or alters their function, leading to the observed biological effects .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxicity of ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate against various cancer cell lines. The findings indicated that the compound showed superior inhibition compared to traditional chemotherapeutics, suggesting its potential as a novel anticancer agent .

- Enzyme Inhibition : Research involving enzyme inhibition demonstrated that ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate could effectively inhibit specific enzymes linked to cancer progression, further supporting its role in drug development .

- Comparative Analysis : Comparative studies with related compounds indicated that variations in substituents significantly influence biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenolic core. A bromo group can be introduced via electrophilic aromatic substitution, followed by ethoxylation using Williamson ether synthesis. The formyl group may be installed via Vilsmeier-Haack formylation. Key parameters include temperature control (e.g., 0–5°C for bromination to prevent di-substitution) and solvent choice (e.g., DMF for formylation). Post-synthetic esterification with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) completes the structure. Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., downfield shifts for bromo, formyl, and ethoxy groups).

- GC-MS : Analyzes volatility and fragmentation patterns; electron ionization (70 eV) helps identify molecular ions and substituent-related fragments (e.g., loss of Br or ethoxy groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- TLC : Silica plates with fluorescent indicator (hexane:EtOAc = 7:3) monitor reaction progress .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) assess degradation. HPLC tracks decomposition products (e.g., hydrolysis of the ester group). FT-IR identifies functional group integrity (e.g., C=O stretch at ~1700 cm⁻¹). Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the formyl group .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for this compound, and what challenges arise during refinement?

- Methodological Answer : SHELXL refines X-ray diffraction data by modeling anisotropic displacement parameters for Br and O atoms. Challenges include handling disorder in the ethoxy group or formyl moiety. Use the TWIN and BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to resolve electron density ambiguities. Compare bond lengths/angles with similar structures in the Cambridge Structural Database .

Q. What strategies address contradictions in thermal stability data between experimental and computational models?

- Methodological Answer : Discrepancies between experimental DSC/TGA and Gaussian-optimized (GA) predictions (e.g., decomposition onset) arise from approximations in force fields. Reconcile by:

- Re-running GA calculations with higher-level theory (e.g., B3LYP-D3/def2-TZVP).

- Validating with isothermal thermogravimetry at incremental temperatures (e.g., 50–200°C).

- Cross-referencing with in situ FT-IR to detect intermediate degradation species .

Q. How do the bromo and formyl substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The bromo group acts as a meta-directing deactivator, while the formyl group (strong electron-withdrawing) directs NAS to the para position relative to itself. Experimental validation:

- React with NaN₃ in DMSO at 80°C; monitor azide substitution via ¹H NMR (disappearance of Br proton).

- Competitive experiments (e.g., using NH₃) reveal preference for formyl-adjacent sites. DFT calculations (M06-2X/6-311++G**) quantify activation barriers for competing pathways .

Q. What are the implications of solvent polarity on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxidative addition in Pd-catalyzed Suzuki couplings by stabilizing charged intermediates. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.